![molecular formula C11H10N4 B2442903 5-[(1S)-1-Azidoethyl]isoquinoline CAS No. 2241107-41-3](/img/structure/B2442903.png)
5-[(1S)-1-Azidoethyl]isoquinoline
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Overview
Description
5-[(1S)-1-Azidoethyl]isoquinoline, also known as isoquinolinylazidoethanol or IAQ, is a synthetic compound that is commonly used in scientific experiments due to its unique physical and chemical properties. It is a derivative of Isoquinoline, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
Isoquinoline, the parent compound of 5-[(1S)-1-Azidoethyl]isoquinoline, is composed of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The specific structure of 5-[(1S)-1-Azidoethyl]isoquinoline would include an azidoethyl group attached to the 5-position of the isoquinoline ring.Chemical Reactions Analysis
While specific chemical reactions involving 5-[(1S)-1-Azidoethyl]isoquinoline are not detailed in the literature, isoquinoline and its derivatives are known to participate in various chemical reactions. For instance, isoquinoline can form salts upon treatment with strong acids, such as HCl, and it forms adducts with Lewis acids, such as BF3 .Scientific Research Applications
- Applications :
- Efficient Synthesis : Researchers have explored various synthetic routes to isoquinolines, including metal-catalyzed and catalyst-free processes in water .
- Drug Development : Isoquinoline derivatives serve as components in anti-cancer, anti-malarial, and other drugs .
- Ullmann-Type Reactions : Amino acids as ligands have been used to promote Ullmann-type reactions for isoquinoline synthesis .
Synthetic Methodology and Medicinal Chemistry
Environmental Chemistry and Green Synthesis
Mechanism of Action
Target of Action
The primary targets of 5-[(1S)-1-Azidoethyl]isoquinoline are currently unknown. This compound belongs to the class of organic compounds known as isoquinolines . Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products .
Mode of Action
Isoquinoline alkaloids, to which this compound belongs, are known to interact with various biological targets and demonstrate a wide range of biological activities .
Biochemical Pathways
Isoquinoline alkaloids, in general, are known to influence a variety of biochemical pathways due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs .
Result of Action
Isoquinoline alkaloids, in general, have been found to exhibit a wide range of biological activities, including anti-cancer and anti-malarial effects .
Action Environment
It is known that the antioxidant activity of isoquinoline alkaloids can be influenced by the environment, with the antioxidative action caused by o–h bond disruption being easier than that of n–h bond in both the gaseous phase and liquids .
properties
IUPAC Name |
5-[(1S)-1-azidoethyl]isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8(14-15-12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGXASWRQEMAN-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1S)-1-Azidoethyl]isoquinoline |
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